molecular formula C23H24O4 B14486319 6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) CAS No. 65998-54-1

6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)

Katalognummer: B14486319
CAS-Nummer: 65998-54-1
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: FMHZGDPFBUYYKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) is a complex organic compound characterized by its unique structure, which includes two benzofuran rings connected by a pentane-1,5-diylbis(oxy) linker

Vorbereitungsmethoden

The synthesis of 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Rings: The benzofuran rings are synthesized through cyclization reactions involving appropriate precursors.

    Linking the Benzofuran Rings: The two benzofuran rings are then linked using a pentane-1,5-diylbis(oxy) linker. This step often involves etherification reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.

Analyse Chemischer Reaktionen

6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism by which 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) stands out due to its unique linker and the presence of two benzofuran rings. Similar compounds include:

Eigenschaften

CAS-Nummer

65998-54-1

Molekularformel

C23H24O4

Molekulargewicht

364.4 g/mol

IUPAC-Name

3-methyl-6-[5-[(3-methyl-1-benzofuran-6-yl)oxy]pentoxy]-1-benzofuran

InChI

InChI=1S/C23H24O4/c1-16-14-26-22-12-18(6-8-20(16)22)24-10-4-3-5-11-25-19-7-9-21-17(2)15-27-23(21)13-19/h6-9,12-15H,3-5,10-11H2,1-2H3

InChI-Schlüssel

FMHZGDPFBUYYKR-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC2=C1C=CC(=C2)OCCCCCOC3=CC4=C(C=C3)C(=CO4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.